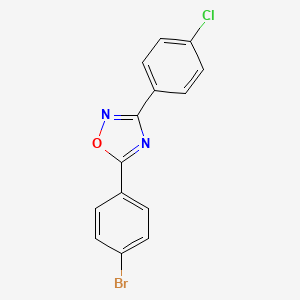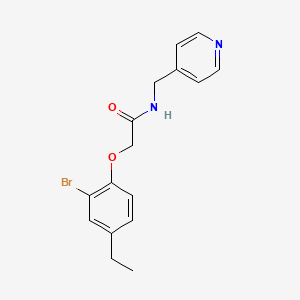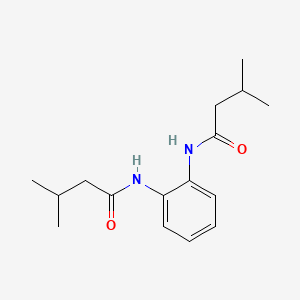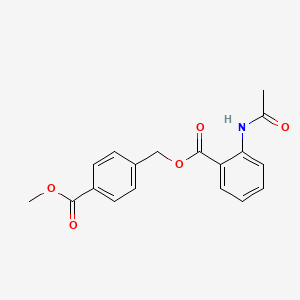
4-(methoxycarbonyl)benzyl 2-(acetylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxycarbonyl)benzyl 2-(acetylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, N-(4-(methoxycarbonyl)benzyl)-2-(acetylamino)benzoate, and is commonly referred to as MABA. MABA is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.
科学研究应用
MABA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MABA is in the development of fluorescent probes for imaging biological systems. MABA has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
MABA has also been studied for its potential use as a drug delivery system. The compound has been shown to be biocompatible and can be easily incorporated into various drug delivery systems. This makes MABA a promising candidate for the development of targeted drug delivery systems for the treatment of various diseases.
作用机制
The mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. MABA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of neurotransmitters, which can have a positive effect on cognitive function.
Biochemical and Physiological Effects
MABA has been shown to have a number of biochemical and physiological effects. Studies have shown that MABA can improve cognitive function, enhance memory retention, and reduce anxiety and depression. MABA has also been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using MABA in laboratory experiments is its stability and solubility in organic solvents. This makes it easy to incorporate into various experimental setups. However, one of the limitations of using MABA is its high cost, which can be a barrier to its use in some experiments.
未来方向
There are many potential future directions for the study of MABA. One area of research that shows promise is the development of MABA-based drug delivery systems for the treatment of various diseases. Another area of research is the development of MABA-based fluorescent probes for use in imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of MABA and its potential applications in various fields of scientific research.
Conclusion
In conclusion, MABA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MABA involves the reaction of 4-(methoxycarbonyl)benzyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. MABA has been extensively studied for its potential applications in the development of fluorescent probes for imaging biological systems, drug delivery systems, and its effects on cognitive function, memory retention, anxiety, and depression. While there are limitations to its use in laboratory experiments, the future directions for the study of MABA are promising.
合成方法
The synthesis of MABA involves the reaction of 4-(methoxycarbonyl)benzyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield MABA. This synthesis method has been optimized to achieve high yields of MABA with a purity of over 95%.
属性
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12(20)19-16-6-4-3-5-15(16)18(22)24-11-13-7-9-14(10-8-13)17(21)23-2/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPIYVABXUXSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl 2-(acetylamino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)

![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
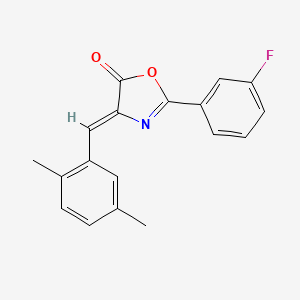
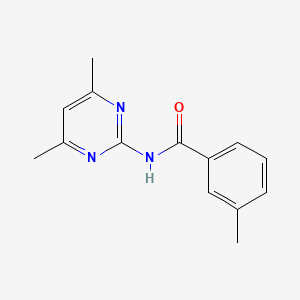
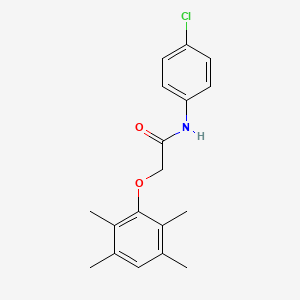
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
